molecular formula C18H25NO5 B1388686 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid CAS No. 1217862-74-2

3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid

Cat. No.: B1388686
CAS No.: 1217862-74-2
M. Wt: 335.4 g/mol
InChI Key: IPFILXYOQWWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring protected by a tert-butoxycarbonyl (Boc) group, a methoxy group, and a benzoic acid moiety. It is a versatile molecule used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Protection of Piperidine: The synthesis begins with the protection of piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.

  • Formation of Methoxy Group: The protected piperidine is then reacted with 3-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the methoxybenzoic acid derivative.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Types of Reactions:

  • Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives, such as aldehydes or carboxylic acids.

  • Reduction: The piperidine ring can be reduced to form amines or other reduced derivatives.

  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, such as benzaldehyde and benzoic acid.

  • Reduction: Piperidine derivatives, such as piperidinol.

  • Substitution: Various substituted benzoic acids and piperidines.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials and chemicals for industrial processes.

Mechanism of Action

The mechanism by which 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-(Methoxybenzyl)piperidine: Similar structure but lacks the Boc protecting group.

  • 3-(Aminomethyl)piperidine: Similar core structure but different functional groups.

Uniqueness: 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This feature distinguishes it from other similar compounds and enhances its utility in various applications.

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-5-6-13(11-19)12-23-15-8-4-7-14(10-15)16(20)21/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFILXYOQWWBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.